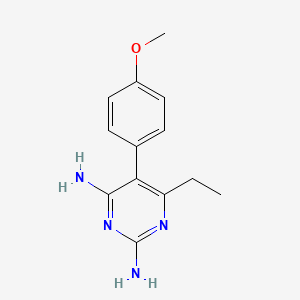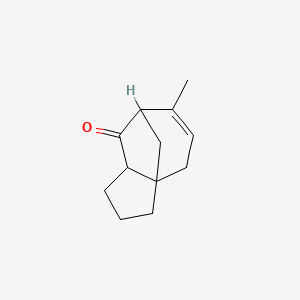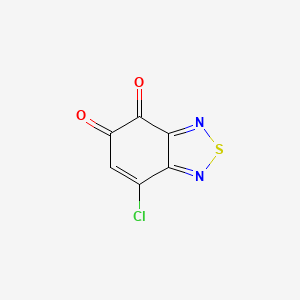
7-Chloro-2,1,3-benzothiadiazole-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2,1,3-benzothiadiazole-4,5-dione is a heterocyclic compound that belongs to the benzothiadiazole family This compound is characterized by a benzene ring fused to a thiadiazole ring, with chlorine and dione functional groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,1,3-benzothiadiazole-4,5-dione typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final product. The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: 7-Chloro-2,1,3-benzothiadiazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Under reducing conditions, it can be converted back to its precursor compounds.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiadiazole derivatives .
科学的研究の応用
7-Chloro-2,1,3-benzothiadiazole-4,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Chloro-2,1,3-benzothiadiazole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities, receptor binding, and alteration of cellular signaling pathways .
類似化合物との比較
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the chlorine and dione groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine atoms instead of chlorine.
1,2,3-Benzothiadiazole: Another isomer with different positioning of nitrogen and sulfur atoms.
Uniqueness: The presence of chlorine and dione groups allows for diverse chemical modifications and enhances its utility in various research and industrial applications .
特性
CAS番号 |
112336-09-1 |
|---|---|
分子式 |
C6HClN2O2S |
分子量 |
200.60 g/mol |
IUPAC名 |
7-chloro-2,1,3-benzothiadiazole-4,5-dione |
InChI |
InChI=1S/C6HClN2O2S/c7-2-1-3(10)6(11)5-4(2)8-12-9-5/h1H |
InChIキー |
MDEBTOWWASKGIF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NSN=C2C(=O)C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)
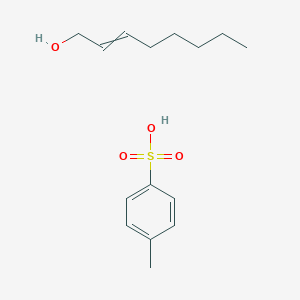



![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)
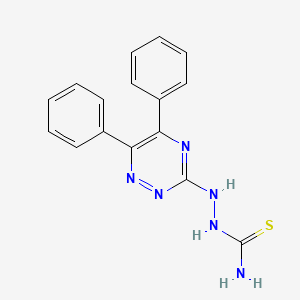


![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)

